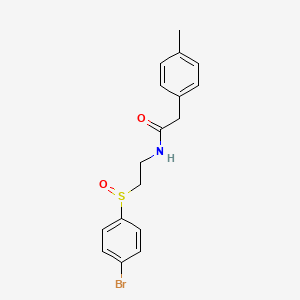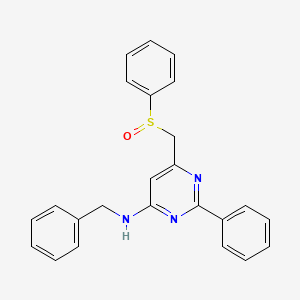
N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine
Overview
Description
N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Scientific Research Applications
N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine has a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, such as protein kinases. This inhibition can lead to a variety of downstream effects, including changes in cellular signaling pathways and alterations in gene expression. Other potential applications of this compound include the study of cell proliferation and differentiation, the investigation of cellular responses to stress, and the exploration of the molecular mechanisms underlying various diseases.
Mechanism of Action
The mechanism of action of N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is complex and not fully understood. However, it is known that the compound acts as a potent inhibitor of certain enzymes, particularly protein kinases. By inhibiting these enzymes, this compound can disrupt cellular signaling pathways and alter gene expression, leading to a variety of downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and can vary depending on the specific research application. Some of the most notable effects of the compound include its ability to inhibit the activity of certain enzymes, alter cellular signaling pathways, and induce changes in gene expression. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a valuable tool for investigating the molecular mechanisms underlying various diseases and cellular processes. However, there are also limitations to using this compound in lab experiments. For example, the compound may have off-target effects on other enzymes or cellular processes, and its effects may vary depending on the specific cell type or experimental conditions.
Future Directions
There are numerous future directions for research involving N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine. One promising area of research is the identification of specific enzymes and cellular pathways that are affected by the compound. This could lead to the development of new therapies for a variety of diseases. Additionally, further studies are needed to explore the potential side effects and limitations of using this compound in lab experiments, as well as to develop new synthesis methods and derivatives of the compound that may have improved properties for scientific research.
properties
IUPAC Name |
6-(benzenesulfinylmethyl)-N-benzyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-29(22-14-8-3-9-15-22)18-21-16-23(25-17-19-10-4-1-5-11-19)27-24(26-21)20-12-6-2-7-13-20/h1-16H,17-18H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOBYPSAYWJHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CS(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



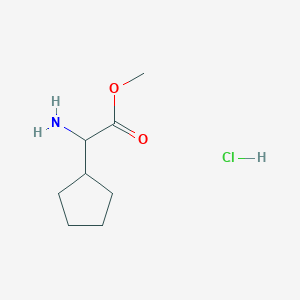
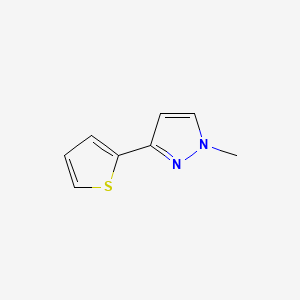
![(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone](/img/structure/B3139203.png)

![ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3139211.png)

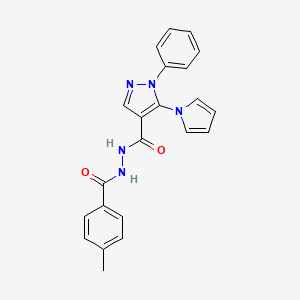
![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B3139241.png)

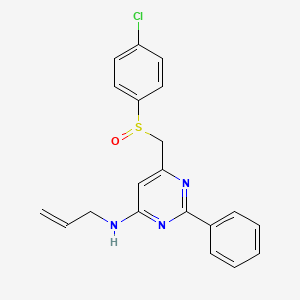

![ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B3139269.png)
![ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139271.png)
